3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-4-yl)propanoic acid
Overview
Description
The compound “3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-4-yl)propanoic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the steric factors and the spatial orientation of substituents on the pyrrolidine ring . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring is preferred over the trans orientation .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: A study by Zhang Dan-shen (2009) details a method for synthesizing a compound structurally similar to 3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-4-yl)propanoic acid. This synthesis involves reactions of specific acids with thionyl chloride, pyrrolidine, acetone, chloroform, and NaOH (Zhang Dan-shen, 2009).
- Molecular Derivatives and Reactions: Research by A. A. Harutyunyan et al. (2015) and Sara Asadi et al. (2021) discuss the formation of various molecular derivatives from similar compounds, demonstrating the versatility of these molecules in creating diverse chemical structures (Harutyunyan et al., 2015); (Asadi et al., 2021).
Pharmacological Applications
- Osteoporosis Treatment: P. Coleman et al. (2004) identified compounds related to 3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-4-yl)propanoic acid as potential antagonists for treating osteoporosis. These compounds showed efficacy in in vivo models and were considered for clinical development (Coleman et al., 2004).
Catalytic Activities
- Catalysis in Chemical Synthesis: Wei Chen and Jin Yang (2018) studied the use of related compounds in catalytic activities, particularly in the arylation of certain molecules. This research highlights the potential of such compounds in facilitating complex chemical reactions (Chen & Yang, 2018).
Biochemical Studies
- Reactivity and Structural Studies: Multiple studies, such as those by W. Chui et al. (2004) and F. A. Gimalova et al. (2013, 2014), have focused on the reactivity and structural analysis of similar compounds, providing insights into their biochemical properties and potential applications in various fields (Chui et al., 2004); (Gimalova et al., 2013); (Gimalova et al., 2014).
Future Directions
The future directions in the research and development of pyrrolidine derivatives like this compound could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the understanding of the influence of steric factors and the spatial orientation of substituents on the biological activity .
Mechanism of Action
Target of Action
The compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a unique and specific manner.
Biochemical Pathways
Pyrrolidine derivatives have been reported to exhibit bioactive properties, suggesting that they may influence a variety of biochemical pathways .
Result of Action
Given the biological activity of other pyrrolidine derivatives, it is plausible that this compound may have significant effects at the molecular and cellular levels .
Action Environment
It is known that the physicochemical properties of pyrrolidine derivatives can be influenced by steric factors, which may in turn affect their biological activity .
properties
IUPAC Name |
3-[2-(1-acetylpyrrolidin-2-yl)-6-methylpyridin-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-8-12(5-6-15(19)20)9-13(16-10)14-4-3-7-17(14)11(2)18/h8-9,14H,3-7H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSJKWVENGXLFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2CCCN2C(=O)C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(1-Acetylpyrrolidin-2-yl)-6-methylpyridin-4-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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